molecular formula C15H19N3O3 B7449974 4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

カタログ番号: B7449974
分子量: 289.33 g/mol
InChIキー: FHFVUERGYNEVMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ro-31-8220 was first synthesized in 1994 by scientists at F. Hoffmann-La Roche Ltd. in Basel, Switzerland. Since then, it has been widely used as a research tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases.

科学的研究の応用

Ro-31-8220 has been used extensively as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of all PKC isoforms except for PKCη and PKCε. Ro-31-8220 has been used to study the role of PKC in cancer, diabetes, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanism of action of various drugs, including opioids, cannabinoids, and antidepressants.

作用機序

Ro-31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of various signaling pathways. Ro-31-8220 has been shown to inhibit the activity of PKC in vitro and in vivo, and its selectivity for PKC isoforms has been confirmed by various studies.
Biochemical and Physiological Effects:
Ro-31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic animals and reduce the risk of cardiovascular diseases. Ro-31-8220 has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

Ro-31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the specific inhibition of PKC isoforms in various biological processes. It is also relatively easy to synthesize and has a high purity. However, Ro-31-8220 has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which may complicate the interpretation of the results.

将来の方向性

There are several future directions for research on Ro-31-8220. One area of research is the development of more potent and selective PKC inhibitors. Another area of research is the identification of the downstream targets of PKC and the elucidation of the signaling pathways involved. Ro-31-8220 may also have potential therapeutic applications in various diseases, and further studies are needed to explore its clinical potential. Finally, the use of Ro-31-8220 in combination with other drugs may have synergistic effects and may lead to the development of new therapeutic strategies.

合成法

Ro-31-8220 can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 4-methyl-3-nitrobenzoic acid with isobutyraldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with 2,5-dioxoimidazolidine-1-carboxylic acid to form the final product, Ro-31-8220. The overall yield of the synthesis is around 20%.

特性

IUPAC Name

4-methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)7-17-8-13(19)18(15(17)21)12-6-11(14(16)20)5-4-10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVUERGYNEVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N2C(=O)CN(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。